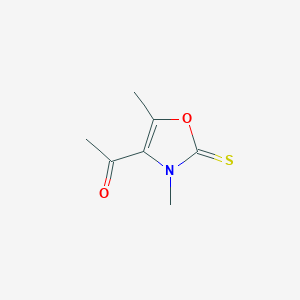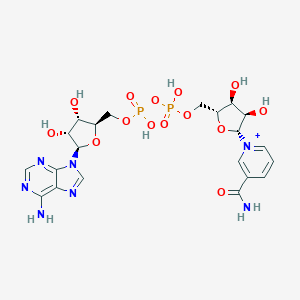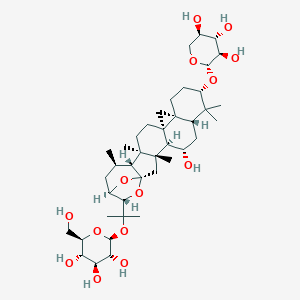
N-(2,4-difluoro-5-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of N-(2,4-difluoro-5-nitrophenyl)acetamide and related compounds is significant in various scientific fields, including organic chemistry and materials science. These compounds are often investigated for their structural properties, synthesis methods, and potential applications in different domains.
Synthesis Analysis
Research on similar compounds, such as (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, outlines detailed synthesis procedures characterized by the use of NMR, HRMS spectroscopy, and X-ray crystallography for characterization. The synthesis process often involves the formation of intermolecular hydrogen bonds and the disorder in the positioning of nitro and fluorine atoms (Gonghua Pan et al., 2016).
Molecular Structure Analysis
Molecular structure characterization is crucial for understanding the properties of these compounds. X-ray crystallography has revealed that such molecules exhibit intermolecular hydrogen bonds of the type N–H…O and N–H…F, alongside weak C–H…O contacts, which are significant for their molecular configuration and interactions (Gonghua Pan et al., 2016).
Chemical Reactions and Properties
The chemical behavior of N-(2,4-difluoro-5-nitrophenyl)acetamide-related compounds in reactions can be influenced by various factors, including the presence of protophilic solvents and the formation of complexes, which affect their equilibrium and solvation (I. G. Krivoruchka et al., 2004). The reductive carbonylation of nitrobenzene to form related acetamides demonstrates the potential for one-pot synthesis approaches, highlighting the efficiency and selectivity of these reactions (A. Vavasori et al., 2023).
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Biotoxicity of Acetaminophen Derivatives
A comprehensive study by Qutob et al. (2022) explores the advanced oxidation processes (AOPs) used to degrade acetaminophen (ACT) in aqueous media, leading to various by-products, including acetamide derivatives. The study highlights the environmental persistence of these compounds, their potential mutagenicity, and their impact on ecosystem health. The degradation pathways and biotoxicity of ACT and its by-products, including nitrophenyl acetamides, underscore the environmental relevance of such compounds (Qutob et al., 2022).
Photosensitive Protecting Groups in Synthetic Chemistry
Amit et al. (1974) review the application of photosensitive protecting groups, including nitrophenyl derivatives, in synthetic chemistry. Such compounds, due to their ability to undergo photolytic cleavage, serve as pivotal intermediates in the synthesis of complex molecules. The review underscores the potential of nitrophenyl acetamides as photosensitive protecting groups, highlighting their importance in the development of light-responsive materials and chemicals (Amit et al., 1974).
Therapeutic Potential of N-acetylcysteine
Dean et al. (2011) examine the therapeutic applications of N-acetylcysteine (NAC) in psychiatry, noting its precursor role in glutathione synthesis and modulation of various biological pathways. This study illustrates the multifaceted roles of acetamide derivatives in medicine, particularly in enhancing antioxidant defenses and potentially influencing the research and development of related compounds for psychiatric disorders (Dean et al., 2011).
Acetaminophen in Environmental Contexts
Vo et al. (2019) discuss the environmental presence and impact of acetaminophen, emphasizing the challenges in monitoring, detecting, and treating its degradation products, including nitrophenyl acetamides. The review suggests a need for advanced treatment technologies to address the environmental persistence of such compounds, providing a context for the significance of researching acetamide derivatives (Vo et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2,4-difluoro-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O3/c1-4(13)11-7-3-8(12(14)15)6(10)2-5(7)9/h2-3H,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTRYCVIIHNNIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381462 |
Source


|
| Record name | N-(2,4-difluoro-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluoro-5-nitrophenyl)acetamide | |
CAS RN |
118266-02-7 |
Source


|
| Record name | N-(2,4-difluoro-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B56041.png)




![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitrophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B56050.png)



![3-[4-(Diethylamino)phenyl]prop-2-enenitrile](/img/structure/B56058.png)
